REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2].ClC1C=C(C=CC=1)C(OO)=[O:27]>ClCCl>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N+:9]2[O-:27])(=[O:3])[CH3:2]
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Name
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|
Quantity
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200 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C1=C2C=CC=NC2=C(C=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
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4 L
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Type
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solvent
|
Smiles
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ClCCl
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Name
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Quantity
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355.64 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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27.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 25-30° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion of reaction, reaction mass
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Type
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CUSTOM
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Details
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was quenched with 8% sodium bicarbonate solution (3.04 liter) slowly in 30 minutes
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Duration
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30 min
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Type
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STIRRING
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Details
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stirred for 5-10 minutes at same temperature
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Duration
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7.5 (± 2.5) min
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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aqueous layer was extracted with dichloromethane (2.5 liters)
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Type
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WASH
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Details
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washed with brine solution (2.5 liters)
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Type
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DISTILLATION
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Details
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The dichloromethane was distilled out under vacuum at 40° C
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Type
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CUSTOM
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Details
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to remove traces of dichloromethane
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Type
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STIRRING
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Details
|
The residue was stirred with acetone (200 ml)
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Type
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TEMPERATURE
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Details
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chilled to 0-5° C. for 2 hours
|
Duration
|
2 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC1=CC=CC=C1)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |